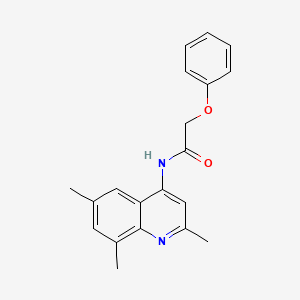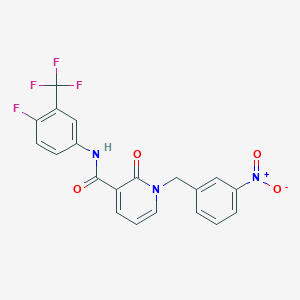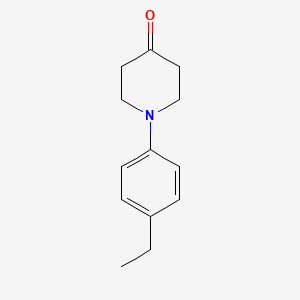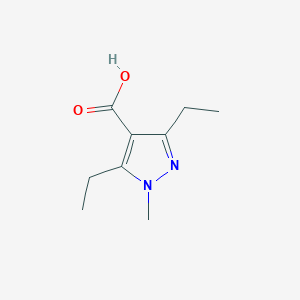
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the empirical formula C6H8N2O2. It belongs to the pyrazole carboxylic acid family and features a pyrazole ring substituted with ethyl and methyl groups at specific positions .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazole ring with ethyl and methyl substituents. The carboxylic acid group is attached to the fourth carbon of the pyrazole ring. Solid-state NMR studies and crystallographic results provide insights into its three-dimensional arrangement .
科学的研究の応用
Synthesis and Structural Diversity in Coordination Polymers
Research highlights the synthesis of various pyrazole derivatives used as bridging ligands to assemble coordination polymers with metals like Zn(II) and Cd(II). These compounds exhibit diverse structural arrangements, including chiral 2D networks and 3D supramolecular networks, influenced by the ligands' conformations and hydrogen bonding. Such structural variety underlines the potential of pyrazole derivatives in designing new materials with specific chiral and luminescent properties, relevant for applications in catalysis, molecular recognition, and optical materials (Cheng et al., 2017).
Functionalization Reactions for Synthetic Chemistry
The functionalization of pyrazole derivatives has been extensively studied, demonstrating the versatility of these compounds in organic synthesis. For instance, reactions involving pyrazole-3-carboxylic acid derivatives with diamines or dithiocarbamates offer pathways to synthesize novel compounds with potential biological or material applications. These studies lay the groundwork for developing new synthetic routes and exploring the reactivity of pyrazole-based systems (Yıldırım et al., 2005).
Investigations in Material Science and Luminescence
Pyrazole derivatives have been subject to investigations regarding their structural and electronic properties, shedding light on their potential in material science. For example, studies involving the spectral and theoretical analysis of pyrazole carboxylic acids reveal insights into their molecular structures, thermal stability, and luminescent properties. Such characteristics are essential for designing materials with specific optical and thermal behaviors, useful in sensors, organic electronics, and photonics (Viveka et al., 2016).
Corrosion Inhibition for Industrial Applications
The application of pyrazole derivatives as corrosion inhibitors showcases their utility in industrial contexts. Specifically, certain pyrazole compounds have been evaluated for their effectiveness in protecting steel against corrosion in acidic environments. This property is attributed to the compounds' ability to form protective layers on the metal surface, highlighting the potential of pyrazole derivatives in developing new corrosion inhibitors for industrial maintenance and prolonging the lifespan of metal infrastructure (Herrag et al., 2007).
作用機序
Target of Action
The primary target of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration .
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH, it prevents the enzyme from catalyzing the oxidation of succinate to fumarate, disrupting the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes within the cell .
Pharmacokinetics
The compound’s effectiveness as a succinate dehydrogenase inhibitor suggests it is able to reach its target within the cell .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in cellular respiration . This can result in cell death, making the compound potentially useful as a fungicide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or efficacy .
特性
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6-8(9(12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBAKHGVIFJBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171627-40-9 |
Source


|
| Record name | 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)
![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)
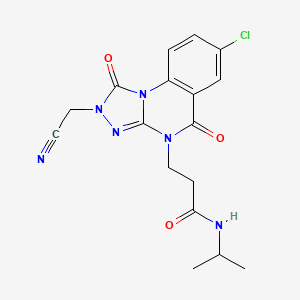
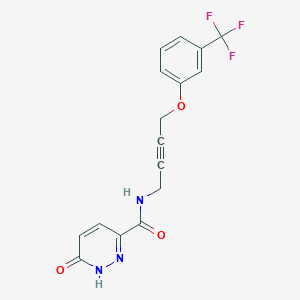
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)
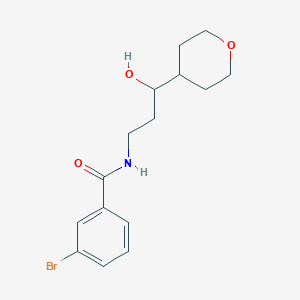
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)
